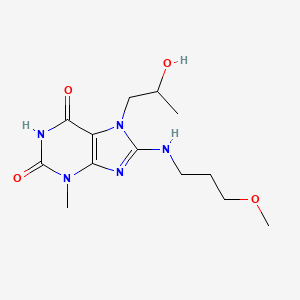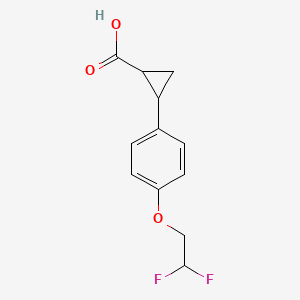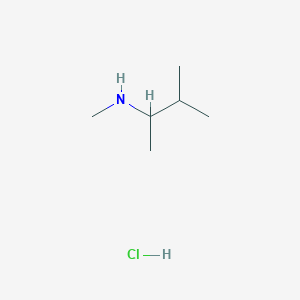
N-(3-Pyrimidin-5-ylphenyl)prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-Pyrimidin-5-ylphenyl)prop-2-enamide, commonly known as Pyr-PP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. Pyr-PP is a small molecule inhibitor that has been found to have a wide range of biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Pyr-PP has been found to have potential applications in various fields of scientific research. It has been extensively studied as a small molecule inhibitor of the protein kinase CK2, which is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis. Pyr-PP has also been found to inhibit the growth of cancer cells in vitro and in vivo. Additionally, Pyr-PP has been studied as an inhibitor of the SARS-CoV-2 virus, which causes COVID-19.
Mecanismo De Acción
Pyr-PP works by inhibiting the activity of the protein kinase CK2. It does this by binding to the ATP-binding site of CK2 and preventing the transfer of phosphate groups to target proteins. This leads to the inhibition of various cellular processes that are regulated by CK2, such as cell proliferation and differentiation.
Biochemical and Physiological Effects:
Pyr-PP has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, as well as induce apoptosis in cancer cells. Pyr-PP has also been found to inhibit the replication of the SARS-CoV-2 virus, which causes COVID-19. Additionally, Pyr-PP has been shown to have anti-inflammatory effects and may have potential applications in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of Pyr-PP is that it is a small molecule inhibitor that can easily penetrate cell membranes and target intracellular proteins. Additionally, Pyr-PP has been found to have a relatively low toxicity profile. However, one limitation of Pyr-PP is that it has a relatively short half-life in vivo, which may limit its effectiveness as a therapeutic agent.
Direcciones Futuras
There are several future directions for research on Pyr-PP. One direction is to further study its potential as a therapeutic agent for cancer and inflammatory diseases. Another direction is to investigate its potential as an inhibitor of other protein kinases and cellular processes. Additionally, further research is needed to optimize the synthesis method of Pyr-PP and improve its pharmacokinetic properties.
Métodos De Síntesis
The synthesis of Pyr-PP is a multistep process that involves the reaction of several chemical compounds. The first step involves the reaction of 3-bromoaniline with ethyl 2-bromopropionate to form the intermediate compound, 3-(2-bromopropionyl)aniline. The second step involves the reaction of this intermediate compound with potassium carbonate and pyrimidine-5-boronic acid to form Pyr-PP. The overall yield of this synthesis method is around 25%.
Propiedades
IUPAC Name |
N-(3-pyrimidin-5-ylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O/c1-2-13(17)16-12-5-3-4-10(6-12)11-7-14-9-15-8-11/h2-9H,1H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFEHAKKNFSCDQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=CC=CC(=C1)C2=CN=CN=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,2-Difluoro-N-phenyl-6-azaspiro[2.5]octane-6-carboxamide](/img/structure/B2936439.png)
![(1R,3R)-3-Ethoxy-7-oxaspiro[3.5]nonan-1-amine;hydrochloride](/img/structure/B2936442.png)
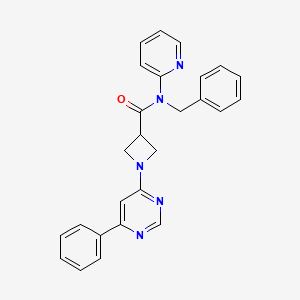
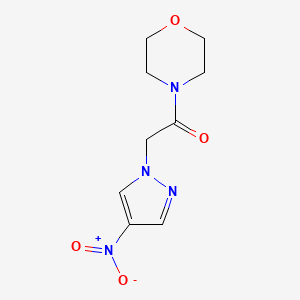


![2-[(4Z)-4-[(4-fluorophenyl)methylidene]-2,5-dioxoimidazolidin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2936448.png)

![2-[(5-phenyl-1,2-oxazol-3-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2936455.png)

![3-[(2E)-3-(1H-1,3-benzodiazol-2-yl)prop-2-enoyl]-4-phenyl-1,2-dihydroquinolin-2-one](/img/structure/B2936458.png)
